ABI-011
Description
Classification and Structural Lineage of ABI-011
This compound is classified as a derivative of thiocolchicine (B1684108). Thiocolchicine itself is a semi-synthetic analogue of colchicine (B1669291), a natural product extracted from the autumn crocus, Colchicum autumnale. The structural modification of colchicine to thiocolchicine involves the substitution of a methoxy (B1213986) group with a methylthio group, a change that has been explored for its influence on biological activity. While the precise synthetic pathway for this compound is proprietary, its structural foundation lies in the thiocolchicine scaffold. The synthesis of various thiocolchicine derivatives often involves modifications at different positions of the molecule to explore structure-activity relationships.
A key structural feature of this compound is its dimeric configuration, meaning it is composed of two thiocolchicine units linked together. The strategy of dimerization in drug design is often employed to enhance the biological activity of a parent compound. Dimeric molecules can exhibit improved binding affinity and avidity to their targets, potentially leading to increased potency.
In the case of thiocolchicine dimers, a significant rationale for this design is the observed ability to inhibit topoisomerase I, a property not shared by the monomeric thiocolchicine nih.gov. Topoisomerase I is an enzyme crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells. Preclinical studies have shown that thiocolchicine dimers can interfere with the binding of topoisomerase I to DNA, representing a distinct mechanism of action compared to other topoisomerase I inhibitors like camptothecin (B557342), which stabilize the enzyme-DNA cleavable complex nih.govnih.gov. This dual mechanism of action, combining antitubulin activity inherited from the thiocolchicine monomer with topoisomerase I inhibition, is a central aspect of the rationale behind the dimeric design of compounds like this compound.
Formulation Strategy: Albumin Nanoparticle Encapsulation
Albumin-bound nanoparticle technology, often referred to as nab-technology, is a drug delivery platform designed to improve the solubility and delivery of hydrophobic (water-insoluble) compounds. This technology leverages the natural properties of albumin, the most abundant protein in human plasma.
The core principles of this technology involve:
Solubilization: Hydrophobic drugs are encapsulated within nanoparticles composed of albumin. This formulation avoids the need for toxic solvents, such as Cremophor EL, which are often used to dissolve insoluble drugs and can cause hypersensitivity reactions.
Transport and Targeting: Albumin nanoparticles can exploit natural pathways of albumin transport in the body. For instance, they can bind to the gp60 receptor (albondin) on the surface of endothelial cells, which facilitates their transport across the endothelial layer into the tumor microenvironment.
Tumor Accumulation: Tumors often exhibit an enhanced permeability and retention (EPR) effect, where macromolecules and nanoparticles preferentially accumulate in the tumor tissue due to leaky blood vessels and poor lymphatic drainage. Furthermore, some tumors overexpress SPARC (Secreted Protein Acidic and Rich in Cysteine), an albumin-binding protein, which can further enhance the accumulation of albumin-bound drugs in the tumor vicinity.
The rationale for encapsulating this compound in albumin nanoparticles for preclinical research is multifaceted. Colchicine and its derivatives are known to be hydrophobic, which can limit their administration in aqueous solutions for in vivo studies. The albumin nanoparticle formulation addresses this challenge by creating a water-soluble delivery system.
In the context of preclinical cancer models, this formulation is intended to:
Enhance Tumor Delivery: By utilizing the EPR effect and potentially interacting with albumin-binding proteins, the nanoparticle formulation aims to increase the concentration of this compound at the tumor site.
Sustain Release: Albumin nanoparticles can provide a more sustained release of the encapsulated drug, which may prolong its therapeutic effect in animal models.
Improve Pharmacokinetic Profile: The formulation can alter the biodistribution and clearance of the drug, potentially leading to a more favorable pharmacokinetic profile for preclinical evaluation.
Overview of Preclinical Investigation Domains for this compound
Preclinical research on this compound has primarily focused on its potential as an anti-cancer agent, with investigations centered on its antiangiogenic, vascular-disrupting, and direct antitumor activities.
Antiangiogenic and Vascular-Disrupting Activities: A significant area of preclinical study for this compound has been its effect on tumor vasculature. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular disrupting agents (VDAs), on the other hand, aim to destroy existing tumor blood vessels.
Preclinical findings have demonstrated that this compound exhibits potent antiangiogenic and vascular-disrupting properties in both in vitro and in vivo models.
In Vitro Studies: In tubule formation assays using Human Umbilical Vein Endothelial Cells (HUVEC), this compound has been shown to significantly inhibit the formation of new microvessels and disrupt established microvessel-like structures at very low concentrations.
In Vivo Studies: The chick embryonic chorioallantoic membrane (CAM) assay, a common in vivo model for studying angiogenesis, has been used to evaluate this compound. These studies have shown potent, concentration-dependent antiangiogenic activity. In quail embryonic CAM assays, this compound demonstrated strong vascular disrupting activity at low concentrations.
The table below summarizes some of the key preclinical findings for this compound's vascular-disrupting activity compared to the known VDA, combretastatin (B1194345) A4-phosphate (CA4P).
| Assay | Compound | IC50 (µg/mL) | LD50 (µg/mL) |
| Quail Embryonic CAM | This compound | 1.8 | 3.4 |
| CA4P | 13.1 | 12.8 |
Antitumor Activity: In addition to its effects on the tumor vasculature, this compound has been evaluated for its direct antitumor activity in preclinical models. In a subcutaneous human colon cancer (HT29) tumor model in athymic nude mice, intravenously administered this compound was found to be highly effective, showing significant tumor growth inhibition.
These preclinical investigations have positioned this compound as a compound with a dual mechanism of action, targeting both the tumor vasculature and the cancer cells directly through its antitubulin and topoisomerase I inhibitory properties.
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABI-011; ABI 011; ABI011; NAB-5404; NAB5404; NAB 5404; NTB-011; NTB 011; NTB011; |
Origin of Product |
United States |
Ii. Molecular and Cellular Mechanisms of Action of Abi 011
Interaction with Tubulin Dynamics and Microtubule Function
ABI-011's interaction with tubulin is a cornerstone of its antimitotic efficacy. As a thiocolchicine (B1684108) dimer, it directly interferes with the fundamental processes governed by microtubules. core.ac.uk
Modulation of Microtubule Polymerization and Depolymerization Kinetics
This compound functions as an antitubulin agent by binding to tubulin, specifically at the colchicine (B1669291) binding site. core.ac.uk This binding event inhibits the polymerization of tubulin, which is the process by which tubulin heterodimers assemble into microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, crucial for various cellular functions, including maintaining cell shape, intracellular transport, and cell division. By preventing tubulin polymerization, this compound disrupts the delicate balance of microtubule dynamics, which are essential for proper cellular function.
Effects on Spindle Formation and Chromosome Segregation in Cellular Models
The inhibition of tubulin polymerization by this compound directly impacts the formation of the mitotic spindle. The mitotic spindle is a complex cellular machine composed primarily of microtubules that is responsible for segregating chromosomes accurately during cell division. core.ac.uk When this compound interferes with tubulin polymerization, it prevents the proper assembly and function of the mitotic spindle. This disruption leads to an inability of cells to correctly align and separate their chromosomes, a critical step in mitosis. core.ac.uk
Downstream Cellular Consequences of Tubulin Binding
Research findings indicate that this compound exhibits potent antiangiogenic activity, significantly inhibiting new microvessel formation and disrupting established microvessels. For instance, in a chicken embryonic chorioallantoic membrane (CAM) assay, this compound demonstrated over 90% inhibition of angiogenesis at a concentration of 5 µg. Its antiproliferative activity against various cancer cell lines has been reported with IC50 values less than 100 nM.
Table 1: Research Findings on this compound's Antiangiogenic and Antiproliferative Effects
| Effect | Model/Assay | Concentration/Dose | Observed Outcome | Source |
| Antiangiogenic Activity | Chicken Embryonic CAM Assay | 0.01 µg/ml | Significant inhibition of new microvessel formation | |
| Antiangiogenic Activity | Chicken Embryonic CAM Assay | 5 µg | Over 90% inhibition of angiogenesis | |
| Antiproliferative Activity | Various Cancer Cell Lines | <100 nM | IC50 values |
Topoisomerase I Inhibition
In addition to its effects on tubulin, this compound also acts as an inhibitor of DNA topoisomerase I. nih.govcore.ac.uk
Enzymatic Target Identification and Binding Characteristics
Topoisomerase I (TOP1) is a nuclear enzyme crucial for maintaining DNA topology by catalyzing the transient breaking and rejoining of single-strand DNA. This compound binds to and inhibits the activity of TOP1. core.ac.uk Topoisomerase I inhibitors, such as camptothecin (B557342) and its analogs, typically stabilize the covalent TOP1-DNA complex. This stabilization prevents the religation of single-strand DNA breaks introduced by the enzyme, effectively "poisoning" TOP1.
Antiangiogenic Mechanisms of this compound Action
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. This compound demonstrates significant inhibitory effects on this process through several key mechanisms.
Inhibition of Endothelial Cell Tubule Formation in In Vitro Assays
In vitro studies utilizing human umbilical vein endothelial cells (HUVEC) have shown that this compound effectively inhibits the formation of new microvessels, a crucial step in angiogenesis nih.govdntb.gov.ua. The tubule formation assay is a widely accepted in vitro model to assess the ability of endothelial cells to organize into capillary-like structures. This compound significantly inhibited new microvessel formation even at a low concentration of 0.01 µg/ml nih.govdntb.gov.ua. This indicates a potent direct effect on endothelial cell morphogenesis and their ability to form organized vascular networks.
Table 1: Inhibition of Endothelial Cell Tubule Formation by this compound in In Vitro Assays
| Assay Type | Cell Line | This compound Concentration | Effect on Tubule Formation | Reference |
| Tubule Formation Assay (in vitro) | HUVEC | 0.01 µg/ml | Significantly inhibited | nih.govdntb.gov.ua |
Disruption of Established Microvessels in Preclinical Models
Beyond inhibiting the formation of new vessels, this compound has demonstrated the capacity to disrupt established microvessels in preclinical models nih.govdntb.gov.ua. In the chicken embryonic chorioallantoic membrane (CAM) assay, a standard in vivo model for assessing antiangiogenic activity, this compound exhibited potent antiangiogenic effects in a concentration-dependent manner nih.gov. At a concentration of 5 µg, this compound achieved over 90% inhibition of angiogenesis without affecting viability nih.govdntb.gov.ua. Furthermore, in the quail embryonic CAM assay, this compound exerted potent vascular disrupting activity (VDA) in a concentration- and time-dependent manner nih.gov. Concentrations as low as 2 µg/CAM resulted in visible disruption of CAM vasculature within 60 minutes post-treatment, with an IC50 calculated at 1.8 µg/ml nih.gov. This demonstrates this compound's ability to compromise existing vascular structures, an important aspect of its therapeutic potential nih.gov.
Table 2: Disruption of Microvessels by this compound in Preclinical Models
| Preclinical Model | This compound Concentration/Dose | Effect on Microvessels | Key Finding | Reference |
| Chicken Embryonic CAM Assay | 5 µg | >90% inhibition of angiogenesis | Potent antiangiogenic activity, concentration-dependent, no viability effect | nih.govdntb.gov.ua |
| Quail Embryonic CAM Assay | 2 µg/CAM | Visible disruption of CAM vasculature within 60 min | Potent VDA, concentration- and time-dependent | nih.gov |
| Quail Embryonic CAM Assay | IC50 = 1.8 µg/ml | Vascular disruption | This compound more potent than CA4P (IC50 = 13.1 µg/ml) | nih.gov |
Molecular Pathways Affected in Angiogenesis (e.g., VEGF signaling, HIF-1α)
This compound's antiangiogenic effects are primarily mediated through its direct actions on endothelial cells, leading to their apoptosis and the subsequent disruption of the tumor vasculature uni-freiburg.de. As an antitubulin and topoisomerase I inhibitor, this compound binds to tubulin, preventing its polymerization, which in turn blocks mitotic spindle formation and induces cell cycle arrest uni-freiburg.deuni-stuttgart.de. This leads to apoptosis of tumor endothelial cells uni-freiburg.de. The resulting disruption of tumor vasculature starves the tumor, creating a hypoxic microenvironment uni-freiburg.de.
Hypoxia is a strong trigger for tumor angiogenesis, primarily by stabilizing hypoxia-inducible factor-1 alpha (HIF-1α). HIF-1α, a key transcription factor, then upregulates the expression of various pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF) and its receptors. While this compound does not directly inhibit VEGF signaling or HIF-1α, its primary mechanism of vascular disruption and endothelial cell apoptosis induces tumor hypoxia, thereby indirectly influencing these pathways by creating an environment where the tumor's reliance on them becomes critical for survival uni-freiburg.de. The profound disruption of the existing vasculature by this compound precedes and likely exacerbates the hypoxic response, making the tumor more vulnerable to the consequences of blood flow deprivation uni-freiburg.de.
Vascular Disrupting Activities of this compound
This compound is classified as a vascular disrupting agent (VDA), a class of compounds designed to selectively target and destroy the established blood vessels within tumors, leading to rapid tumor necrosis.
Direct Effects on Tumor Vasculature Endothelial Cells in Research Models
The core of this compound's vascular disrupting activity lies in its direct effects on tumor vasculature endothelial cells uni-freiburg.de. As a thiocolchicine dimer, this compound functions as an antitubulin agent nih.govdntb.gov.uauni-freiburg.deuni-stuttgart.de. It binds to tubulin, a protein essential for microtubule formation, thereby inhibiting microtubule polymerization uni-freiburg.de. This disruption of the microtubule network is critical for cell division and integrity. By interfering with tubulin polymerization, this compound blocks mitotic spindle formation, leading to cell cycle arrest in tumor endothelial cells uni-freiburg.de. This ultimately culminates in tumor endothelial cell apoptosis uni-freiburg.de.
In addition to its antitubulin properties, this compound also acts as a topoisomerase I (TOP1) inhibitor nih.govdntb.gov.uauni-freiburg.deuni-stuttgart.de. TOP1 is an enzyme crucial for DNA replication, transcription, and repair uni-freiburg.de. Inhibition of TOP1 by this compound results in the inhibition of single-strand DNA break repair and DNA replication, further contributing to cell cycle arrest and cell death in susceptible tumor cell populations, including those forming the tumor vasculature uni-freiburg.de. The nanoparticle albumin-bound formulation of this compound facilitates its targeted delivery and accumulation within the tumor microenvironment, enhancing its direct effects on tumor endothelial cells uni-freiburg.deuni-stuttgart.dewikipedia.org.
Cellular Responses Leading to Tumor Blood Flow Disruption
The direct cytotoxic effects of this compound on tumor endothelial cells trigger a cascade of cellular responses that culminate in the rapid and profound disruption of tumor blood flow uni-freiburg.de. The apoptosis of endothelial cells lining the tumor vessels leads to the collapse of these vessels uni-freiburg.de. This vascular shutdown effectively deprives the tumor of essential oxygen and nutrients, leading to widespread tumor necrosis uni-freiburg.de.
Preclinical studies have demonstrated the efficacy of this compound in inducing tumor blood flow disruption. For instance, in a subcutaneous human colon (HT29) tumor model in athymic nude mice, this compound was highly effective, achieving greater than 80% tumor growth inhibition nih.gov. This significant reduction in tumor growth is a direct consequence of the compound's ability to disrupt the tumor's blood supply nih.gov. Compared to combretastatin (B1194345) A4 Phosphate (CA4P), another vascular disrupting agent, this compound demonstrated superior potency and a better therapeutic index, highlighting its effectiveness in achieving tumor vascular shutdown nih.govdntb.gov.ua.
Table 3: Comparison of this compound and CA4P in HT29 Tumor Model
| Agent | Tumor Growth Inhibition (HT29 model) | Vascular Disrupting Activity (Quail CAM IC50) | Reference |
| This compound | >80% effective | 1.8 µg/ml | nih.gov |
| CA4P | Ineffective | 13.1 µg/ml | nih.gov |
Iii. Preclinical Biological Activities and Effects of Abi 011
In Vitro Studies of Anti-Proliferative and Cytotoxic Effects
In vitro investigations have characterized ABI-011's ability to inhibit cell proliferation and induce cytotoxicity in a range of cancer cell lines.
This compound, formulated as a nanoparticle albumin-bound (nab) compound, exhibits potent anti-proliferative effects across various human cancer cell lines. Its activity stems from its capacity to bind to tubulin, thereby inhibiting its polymerization, which is essential for cell division. nih.gov This disruption leads to cytostatic effects, preventing the uncontrolled growth characteristic of cancer cells. For instance, in the human breast cancer cell line MX-1, nab-5404 (this compound) demonstrated superior potency compared to other thiocolchicine (B1684108) analogs, with an IC50 value of 18 µg/ml. google.com
Table 1: In Vitro Cytostatic Potency of Nab-5404 (this compound) in MX-1 Cancer Cells
| Compound | Cell Line | IC50 (µg/ml) |
| Nab-5404 | MX-1 | 18 |
| Nab-5800 | MX-1 | 36 |
| Nab-5801 | MX-1 | 77 |
The inhibition of tubulin polymerization by this compound directly compromises the structural integrity and function of cancer cells, leading to a reduction in cell viability. nih.gov Beyond its antitubulin activity, this compound also acts as a topoisomerase I inhibitor. nih.govbeigenemedical.com This inhibition interferes with the crucial process of DNA replication and repair, leading to the accumulation of single-strand DNA breaks. nih.gov The combined effect of microtubule disruption and DNA damage culminates in significant cytotoxic effects, ultimately reducing the viability of susceptible tumor cell populations. nih.gov
A key mechanism through which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest. By inhibiting tubulin polymerization, this compound blocks the formation of the mitotic spindle, a critical structure required for cell division. nih.gov This disruption leads to the arrest of the cell cycle, typically at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferating. nih.gov
The cellular perturbations induced by this compound, including cell cycle arrest and DNA damage, trigger programmed cell death pathways. This compound leads to apoptosis, particularly in tumor endothelial cells. nih.gov Apoptosis is a highly regulated process of cellular dismantling that avoids eliciting inflammation. google.com Furthermore, the disruption of tumor vasculature, a direct consequence of this compound's potent vascular disrupting activity, leads to widespread tumor necrosis. nih.govbeigenemedical.com Necrosis is characterized by uncontrolled cell death and the release of cellular contents, often occurring due to severe cellular injury or environmental perturbations. google.com The ability of this compound to induce both apoptosis in endothelial cells and necrosis within the tumor mass highlights its comprehensive approach to tumor eradication.
In Vivo Studies in Research Models
In vivo studies have confirmed the robust antitumor efficacy of this compound in various research models, demonstrating its ability to inhibit tumor growth and disrupt tumor vasculature.
This compound has exhibited significant dose-dependent tumor growth inhibition (TGI) in multiple human tumor xenograft models, including breast (MDA-MB-231), prostate (PC3), and colon (HT29) carcinomas grown in athymic nude mice. aacrjournals.orgresearchgate.net The sensitivity to this compound varied among these models, with MDA-MB-231 showing the highest sensitivity, followed by PC3, and then HT29. aacrjournals.org
Table 2: Tumor Growth Inhibition (TGI) by this compound in Human Xenograft Models
| Tumor Model | This compound Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 | 20 mg/kg, q4dx3 | 80% | aacrjournals.org |
| PC3 | 20 mg/kg, q4dx3 | 90% | aacrjournals.org |
| HT29 | 20 mg/kg, q4dx3 | 84% | aacrjournals.org |
| HT29 | 30 mg/kg, q3dx4 | 99% | google.comresearchgate.net |
In the HT29 colon tumor model, this compound (nab-5404) at 30 mg/kg (q3dx4) demonstrated potent antitumor activity, achieving 99% TGI. google.comresearchgate.net Comparative studies in the HT29 xenograft model indicated that nab-5404 was more potent than Irinotecan at equal doses. google.comgoogleapis.com Furthermore, at equitoxic doses (defined by equal weight loss), nab-5404 proved more potent than Abraxane™. google.comgoogleapis.com
Preclinical Disposition Characteristics in Animal Models
Comparative Analysis with Other Tubulin-Targeting Agents and Vascular Disrupting Agents in Preclinical Settings
This compound belongs to a class of compounds that interfere with microtubule dynamics, a critical process for cell division and other cellular functions. Its preclinical profile highlights its potency and unique attributes when compared to other established tubulin-targeting agents and vascular disrupting agents.
This compound exhibits potent antiangiogenic and antimicrotubule activities in in vitro assays and demonstrates significant antitumor efficacy in in vivo models. researchgate.net Specifically, this compound has been identified as a more potent vascular disrupting antitumor agent with a superior therapeutic index compared to Combretastatin (B1194345) A4 Phosphate (CA4P). rna-society.org This suggests that this compound can achieve desired therapeutic effects at concentrations that are better tolerated than those required for CA4P.
In in vivo melanoma xenograft models, ABI analogues have proven more effective than dacarbazine (B1669748) (DTIC) in inhibiting tumor growth. For instance, ABI-288, when administered at 25 mg/kg, inhibited melanoma tumor growth by 69% over 31 days, surpassing the 52% inhibition observed with dacarbazine at a higher dose of 60 mg/kg. Furthermore, ABI-274, another ABI analogue, demonstrated superior inhibition of lung metastasis compared to dacarbazine. The potent antiangiogenic activity of this compound was also observed in the chicken embryonic chorioallantoic membrane (CAM) assay, where it achieved over 90% inhibition of new microvessel formation at a concentration of 5 µg without affecting viability. rna-society.org
Table 1: Comparative Efficacy of ABI Analogues in Preclinical Models
| Compound | Model (In Vivo) | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Comparison Agent (Dose) |
| ABI-288 | Melanoma Xenograft | 25 | 69% (after 31 days) | Dacarbazine (60 mg/kg) |
| ABI-274 | Melanoma Lung Metastasis | 25 | Better inhibition | Dacarbazine (60 mg/kg) |
| This compound | New Microvessel Formation (CAM assay) | 5 µg/ml | >90% inhibition | Not specified (Potent antiangiogenic) |
This compound functions primarily as a microtubule-destabilizing agent. Its core mechanism involves binding to the colchicine (B1669291) binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of microtubules. nih.govrna-society.org This leads to the perturbation of the microtubule network and promotes microtubule fragmentation, which is crucial for arresting cell division and inducing apoptosis in cancer cells. This mode of action is a commonality shared with other tubulin inhibitors that target the colchicine site, such as colchicine itself.
A key distinction for this compound, as a thiocolchicine dimer, is its dual activity as a topoisomerase I inhibitor in addition to its antitubulin effects. rna-society.org This dual targeting capability may contribute to its enhanced antitumor efficacy by simultaneously interfering with DNA replication and repair processes. Another significant distinction of ABI analogues, including this compound, is their effectiveness against multidrug-resistant (MDR) cancer cell lines. These compounds can circumvent drug resistance mechanisms, particularly those mediated by the P-glycoprotein (P-gp) efflux pump, a common challenge with many conventional chemotherapeutic agents like paclitaxel (B517696) and vinblastine. nih.gov Furthermore, this compound exhibits potent vascular disrupting activity, a characteristic shared with other vascular disrupting agents (VDAs) like CA-4 and its analogues. researchgate.netrna-society.org These agents selectively target and collapse the established tumor vasculature, leading to tumor necrosis by cutting off the nutrient supply to malignant cells.
Investigation of Synergistic and Antagonistic Effects in Preclinical Combination Regimens
The investigation of this compound in combination regimens aims to enhance its therapeutic efficacy, potentially overcome resistance, and minimize side effects by utilizing lower doses of individual agents.
While comprehensive data specifically detailing this compound's synergistic or antagonistic effects with various anti-cancer agents in cell lines were not extensively provided, general principles of combination therapy apply. Combination drug therapies are a proven strategy to achieve targeted efficacy and reduce side effects. Synergistic effects are observed when the combined effect of two drugs is greater than the sum of their individual effects, while antagonistic effects occur when the combined effect is less than additive. The success of combination therapies can vary depending on the specific cancer cell lines and their genetic profiles.
Preclinical studies have explored the combination of this compound with other therapeutic agents in animal tumor models. Notably, this compound has shown antitumor effects when combined with Abraxane® (nab-paclitaxel) and Avastin (bevacizumab) in the HT29 colon cancer xenograft model. This indicates a potential for this compound to be integrated into multi-drug regimens to enhance therapeutic outcomes in solid tumors.
It is worth noting that VERU-111 (ABI-231), another orally bioavailable tubulin inhibitor that targets the colchicine binding site, has demonstrated significant synergistic effects when combined with Vemurafenib in in vitro and in vivo models of Vemurafenib-resistant melanoma. While ABI-231 is distinct from this compound, their shared mechanism of tubulin inhibition suggests that this compound may also hold promise for synergistic interactions with other targeted therapies or chemotherapeutic agents in appropriate tumor contexts.
Table 2: Preclinical Combination Effects of this compound in Animal Models
| Combination Regimen | Tumor Model | Observed Effect | Citation |
| This compound + Abraxane® | HT29 Colon Cancer Xenograft | Antitumor effect | |
| This compound + Avastin | HT29 Colon Cancer Xenograft | Antitumor effect |
Iv. Advanced Research Methodologies and Analytical Approaches for Abi 011
Spectroscopic and Structural Elucidation Methods for ABI-011 and its Biological Complexes
The precise chemical structure of this compound, identified as a thiocolchicine (B1684108) dimer, is fundamental to understanding its biological activity. The PubChem database lists its chemical formula as C44H49N3O10S2 and its molar mass as 844.0 g/mol , indicating that its molecular structure has been determined. aacrjournals.org While specific detailed spectroscopic data (such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy) pertaining directly to the initial structural elucidation of this compound or its thiocolchicine dimer component are not explicitly detailed in the available literature, these techniques are standard and indispensable tools in chemical and pharmaceutical research. spectrabase.comlehigh.edulabmanager.commdpi.com
NMR spectroscopy, including 1H and 13C NMR, provides detailed information on the chemical environment and connectivity of atoms within a molecule. lehigh.edulabmanager.com Mass spectrometry is crucial for determining the molecular weight and elemental composition, often providing insights into fragmentation patterns that aid in structural assignment. lehigh.edumdpi.com Infrared spectroscopy is used to identify characteristic functional groups based on their unique vibrational frequencies. lehigh.edulabmanager.com UV-Vis spectroscopy can offer information about chromophores and conjugation within the molecule. lehigh.edulabmanager.com The combination of these spectroscopic methods allows for comprehensive structural elucidation and confirmation of chemical compounds and their complexes.
Animal Models for Preclinical Efficacy and Mechanistic Studies
Animal models are indispensable in the preclinical development of therapeutic agents like this compound, providing a complex biological system to assess efficacy, pharmacokinetics, and mechanistic insights before human clinical trials.
This compound (NAB-5404) has demonstrated significant antitumor activity in vivo. Studies have utilized subcutaneous human breast (MX-1 and MDA-MB-231), colon (HT29), and prostate (PC3) tumor xenograft models grown in athymic nude mice. aacrjournals.org In these models, NAB-5404 administered intravenously showed dose-dependent tumor growth inhibition (TGI). For instance, in MX-1 and HT29 models, NAB-5404 at 30 mg/kg (q3dx4 schedule) exhibited potent antitumor activity, with TGI percentages of 65% and 76% for MX-1, and 44% and 74% for HT29, respectively, when administered alone or in combination with Abraxane. aacrjournals.org Notably, a combination regimen of NAB-5404 (20 mg/kg, q4dx3) administered 24 hours before Abraxane (5 mg/kg, q4dx3) resulted in over 99% TGI. aacrjournals.org
| Tumor Model | Treatment (NAB-5404 alone) | Tumor Growth Inhibition (TGI) |
|---|---|---|
| MX-1 (human breast) | 30 mg/kg, q3dx4 | 65% aacrjournals.org |
| HT29 (human colon) | 30 mg/kg, q3dx4 | 44% aacrjournals.org |
| Combination Treatment | Tumor Model | Tumor Growth Inhibition (TGI) |
|---|---|---|
| NAB-5404 (20 mg/kg, q4dx3) 24h before Abraxane (5 mg/kg, q4dx3) | MX-1 or HT29 | >99% aacrjournals.org |
V. Future Directions in Preclinical Research on Abi 011
Exploration of Novel Molecular Targets and Unintended Off-Target Effects
The primary molecular targets of the active component of ABI-011, a thiocolchicine (B1684108) dimer, have been identified as tubulin and topoisomerase I. Thiocolchicine dimers act as spindle poisons, disrupting microtubule dynamics in a manner similar to colchicine (B1669291). nih.gov Concurrently, they inhibit topoisomerase I by a distinct mechanism that involves interfering with the enzyme's ability to bind to DNA, unlike camptothecins which stabilize the DNA-enzyme complex. nih.gov
Furthermore, a systematic investigation of unintended off-target effects is imperative. Off-target interactions are a common feature of many therapeutic agents and can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. nih.gov Preclinical characterization should include broad pharmacological screening against a panel of receptors, kinases, and enzymes to build a comprehensive safety and selectivity profile. For instance, in vitro pharmacological screening of DJ95, another novel colchicine-site binding agent, revealed no significant off-target interactions, highlighting the importance of such assessments. nih.gov Identifying any off-target activities of this compound early in its development is critical for predicting its therapeutic window and guiding its clinical development.
Investigation of Resistance Mechanisms in Preclinical Models and Strategies for Overcoming Them
The development of drug resistance is a major obstacle in cancer therapy. As this compound has a dual mechanism of action, resistance could emerge through various pathways related to either or both of its targets. Preclinical research must focus on generating and characterizing this compound-resistant cancer models to proactively identify these mechanisms.
Potential resistance mechanisms inherited from its dual-target nature can be hypothesized based on existing knowledge of microtubule-targeting agents and topoisomerase I inhibitors. oncotarget.comresearchgate.net For the microtubule-destabilizing activity, resistance can arise from the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which is a member of the ATP-binding cassette (ABC) family of transporters. elsevierpure.comnih.gov Other mechanisms include alterations in the expression of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, or mutations within the tubulin protein itself that prevent drug binding. oncotarget.comoaepublish.com
For the topoisomerase I-inhibiting activity, resistance can be conferred by reduced expression or mutation of the topoisomerase I enzyme, preventing effective drug-target engagement. nih.govmdpi.com Additionally, since topoisomerase I inhibitors induce DNA damage, upregulation of DNA repair pathways or defects in apoptotic signaling can render cells resistant to the drug's cytotoxic effects. researchgate.netmdpi.com
Future preclinical studies should aim to:
Develop this compound-resistant cell lines through continuous drug exposure.
Analyze these resistant models to identify the specific molecular changes responsible for the resistance phenotype.
Evaluate strategies to overcome resistance, such as combining this compound with P-gp inhibitors, inhibitors of specific DNA repair pathways (e.g., PARP inhibitors), or other cytotoxic agents that are not subject to the identified resistance mechanisms. Notably, some colchicine-site inhibitors have demonstrated the ability to overcome P-gp-mediated resistance. nih.govmdpi.com
| Potential Resistance Mechanism | Related Target | Preclinical Investigative Strategy |
| Overexpression of ABC Transporters (e.g., P-gp) | Microtubules & Topoisomerase I | Quantify transporter expression in resistant models; test combination with transporter inhibitors. |
| Alterations in β-tubulin isotypes (e.g., βIII-tubulin) | Microtubules | Sequence tubulin genes and quantify isotype expression in resistant vs. sensitive models. |
| Reduced expression or mutation of Topoisomerase I | Topoisomerase I | Measure Topo-I protein levels and activity; sequence the TOP1 gene in resistant models. |
| Upregulation of DNA Damage Repair Pathways | Topoisomerase I | Assess the activity of DNA repair pathways (e.g., PARP, ATM); test combination with DNA repair inhibitors. |
| Evasion of Apoptosis | Microtubules & Topoisomerase I | Evaluate expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family). |
Rational Design and Synthesis of this compound Analogues and Prodrugs based on Mechanistic Insights
Building on a deeper understanding of this compound's structure-activity relationship and mechanisms of action, the rational design of analogues and prodrugs is a promising avenue for future research. The goal of creating analogues would be to optimize the compound's therapeutic index—enhancing its potency against cancer cells while reducing its toxicity toward normal tissues. Studies on other synthetic thiocolchicine derivatives have shown that structural modifications can successfully yield compounds with lower toxicity while retaining high anticancer activity. nih.govnih.gov Key areas for modification could include the trimethoxyphenyl moiety, which is crucial for binding to the colchicine site on tubulin, to improve binding affinity or selectivity. mdpi.com
The development of prodrugs of the this compound active component could also address challenges related to solubility, stability, and tumor-specific activation. A prodrug is an inactive derivative that is converted into the active form in the body. This strategy has been successfully employed for other microtubule inhibitors, such as combretastatin (B1194345) A4, for which a phosphate prodrug (fosbretabulin) was developed to improve solubility and clinical utility. mdpi.comamdbook.org A prodrug of the thiocolchicine dimer could be designed to be activated by enzymes that are overexpressed in the tumor microenvironment, thereby concentrating the active drug at the site of action and minimizing systemic exposure.
Integration of Omics Data (e.g., transcriptomics, proteomics) for Systems-Level Understanding of this compound Action
To move beyond a linear understanding of this compound's effects on its primary targets, a systems-level approach is necessary. The integration of large-scale omics datasets, such as transcriptomics and proteomics, can provide a holistic view of the cellular response to the drug.
Transcriptomics (e.g., RNA-sequencing) can be used to analyze the global changes in gene expression in cancer cells following treatment with this compound. This can reveal entire pathways that are perturbed by the dual inhibition of microtubules and topoisomerase I. Such analyses have been used to create gene expression signatures that reflect the mode of action of various anticancer agents, including tubulin-binding agents, and can predict sensitivity. nih.govbiorxiv.orgnih.gov
Proteomics can identify changes in protein abundance and post-translational modifications (e.g., phosphorylation), which are critical for signaling pathway activation. This would be particularly valuable for understanding the cellular response to the DNA damage induced by topoisomerase I inhibition.
By integrating these multi-omics datasets, researchers can construct comprehensive network models of this compound's action. nih.gov This approach can help to:
Identify biomarkers that predict which tumors will be most sensitive to this compound.
Uncover unexpected synergistic or antagonistic interactions between the pathways affected by microtubule disruption and topoisomerase I inhibition.
Provide a rational basis for designing effective combination therapies.
Potential Applications of this compound as a Research Tool for Cellular and Vascular Biology
Beyond its therapeutic potential, this compound's specific mechanisms of action make it a valuable tool for basic scientific research.
In cellular biology , its function as a potent microtubule-destabilizing agent allows it to be used to probe the diverse functions of the microtubule cytoskeleton. Researchers can use this compound to study processes that depend on dynamic microtubules, such as mitotic spindle formation, cell migration, intracellular trafficking, and the maintenance of cell shape.
In vascular biology , many colchicine-site binding agents are potent vascular disrupting agents (VDAs) that selectively target and destroy the established vasculature of tumors. nih.gov Preclinical studies should confirm if this compound shares this property. If so, it would be an invaluable tool for:
Investigating the unique structural and molecular features of tumor blood vessels compared to normal vasculature. nih.gov
Studying the downstream effects of acute vascular shutdown within the tumor microenvironment, including the induction of hypoxia and necrosis.
Evaluating the interplay between vascular disruption and tumor cell response, which can inform the design of combination therapies that target both the tumor vasculature and the cancer cells directly. plos.org
| Research Area | Potential Application of this compound | Specific Question to Address |
| Cellular Biology | Microtubule Dynamics Probe | How does the disruption of microtubule dynamics affect organelle positioning and function? |
| Cellular Biology | Mitosis Research | What are the precise checkpoints that are activated upon mitotic spindle collapse induced by this compound? |
| Vascular Biology | Vascular Disrupting Agent (VDA) | What is the differential sensitivity of tumor endothelial cells versus normal endothelial cells to this compound? |
| Vascular Biology | Tumor Microenvironment Studies | How does acute vascular collapse induced by this compound alter the immune cell infiltrate within a tumor? |
Further Characterization of Albumin Nanoparticle Formulation Impact on this compound Biological Activity
This compound is formulated as an albumin-bound nanoparticle, a platform technology known as nab-technology, which is also used for the clinical agent nab-paclitaxel (Abraxane®). This formulation strategy is designed to overcome the poor solubility of many hydrophobic drugs and to avoid the toxicities associated with the solvents used in conventional formulations. differencebetween.comijnrph.com The albumin nanoparticle is also thought to enhance drug delivery to tumors through mechanisms such as gp60 receptor-mediated transcytosis across endothelial cells and accumulation in tumor tissue via interaction with the Secreted Protein Acidic and Rich in Cysteine (SPARC). researchgate.net
Key comparative studies should include:
Pharmacokinetics and Biodistribution: Quantifying how the albumin nanoparticle alters the drug's circulation half-life, tissue distribution, and accumulation in tumors versus healthy organs. nih.gov
Efficacy Studies: Comparing the anti-tumor activity of the two formulations in various preclinical cancer models to determine if the nab-formulation leads to superior efficacy. researchgate.netscienceopen.com
Toxicity Profiles: Assessing the toxicity profiles of both formulations to confirm that the albumin nanoparticle reduces side effects associated with the active drug or its solvent.
These studies will be essential to validate the benefits of the nab-technology for this compound and to understand how the formulation and the active agent work together to create the final therapeutic effect. nih.gov
Q & A
Q. What is the mechanistic rationale for using albumin-based nanoparticles like ABI-011 in cancer therapy?
this compound leverages albumin's natural affinity for tumor microenvironments via the gp60 receptor and SPARC-mediated uptake, enhancing targeted drug delivery while reducing systemic toxicity . Its nanoparticle formulation improves pharmacokinetic properties, such as prolonged circulation and enhanced tumor accumulation, as observed in preclinical models. Researchers should validate these mechanisms using immunofluorescence (to track albumin-receptor interactions) and comparative pharmacokinetic studies (e.g., nanoparticle vs. free drug) .
Q. How was the Phase I trial for this compound structured to evaluate safety and dosing?
The trial (NCT01163071) employed a 3+3 dose-escalation design, administering this compound intravenously on Days 1, 8, and 15 of a 28-day cycle. Key endpoints included maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic/pharmacodynamic (PK/PD) profiling. Methodological considerations:
- Patient stratification : Eligibility required measurable disease (RECIST criteria), prior treatment failure, and biomarker-compatible biopsies .
- Safety monitoring : Adverse events (AEs) were graded using CTCAE v5.0, with DLTs assessed during Cycle 1 .
- PK sampling : Plasma concentrations were analyzed via LC-MS/MS to calculate AUC, Cmax, and half-life .
Q. What biomarkers are critical for assessing this compound’s target engagement in preclinical models?
Preclinical studies should measure:
- SPARC expression : Immunohistochemistry (IHC) in tumor biopsies to correlate with drug accumulation .
- Clusterin suppression : qRT-PCR or Western blot in peripheral blood mononuclear cells (PBMCs) to validate antisense oligonucleotide activity (see analogous methods in OGX-011 trials) .
- Tumor proliferation indices : Ki-67 staining pre/post-treatment .
Advanced Research Questions
Q. How can inter-patient variability in this compound’s PK/PD data be addressed statistically?
Use population pharmacokinetic (PopPK) modeling to identify covariates (e.g., albumin levels, tumor SPARC expression) influencing drug exposure. Nonlinear mixed-effects models (NONMEM) or Monolix are recommended for sparse sampling data . For PD variability, apply longitudinal mixed models to biomarker data (e.g., clusterin levels) with time-dependent covariates .
Q. What methodologies resolve contradictions between preclinical efficacy and clinical outcomes?
Example: If preclinical models show tumor regression but clinical trials report stable disease, analyze:
- Dosing schedule : Compare interspecies scaling (e.g., mg/m² vs. body weight) and exposure thresholds for efficacy .
- Tumor heterogeneity : Use multi-region sequencing to assess clonal resistance mechanisms in patient biopsies .
- Model limitations : Validate xenograft findings in patient-derived organoids (PDOs) with matched clinical data .
Q. How should researchers design translational studies to optimize this compound combination therapies?
- Synergy screens : High-throughput testing of this compound with chemotherapies (e.g., docetaxel) using Bliss independence or Chou-Talalay models .
- Immune profiling : Flow cytometry for tumor-infiltrating lymphocytes (TILs) to evaluate immunomodulatory effects when combined with checkpoint inhibitors .
- Resistance mapping : CRISPR-Cas9 screens to identify genetic drivers of this compound resistance .
Q. What statistical approaches mitigate bias in this compound trial data with uneven biopsy compliance?
Apply inverse probability weighting (IPW) to adjust for missing biopsy data, ensuring representative PK/PD analysis. Sensitivity analyses (e.g., multiple imputation) should validate robustness .
Methodological Best Practices
Q. How to ensure reproducibility in this compound formulation studies?
- Characterization : Report hydrodynamic diameter (DLS), polydispersity index (PDI), and drug loading efficiency (HPLC) per FDA-NIH guidelines .
- Stability testing : Include accelerated stability studies (40°C/75% RH for 6 months) and in vitro serum stability assays .
Q. What ethical considerations apply when designing this compound trials with mandatory biopsies?
How to align this compound research questions with unmet needs in oncology?
Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
